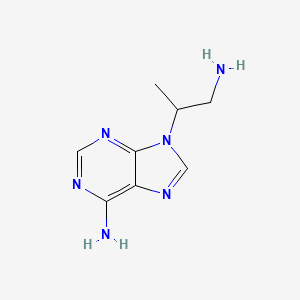
9-(1-Aminopropan-2-yl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1-Aminopropan-2-yl)-9H-purin-6-amine: is a synthetic compound belonging to the purine class of organic molecules. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. It is characterized by the presence of an aminopropyl group attached to the purine ring, which significantly influences its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Aminopropan-2-yl)-9H-purin-6-amine typically involves the alkylation of adenine with 1-chloropropan-2-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent temperature and reactant concentrations. The use of catalysts and phase transfer agents can also enhance the reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl side chain, leading to the formation of imine or oxime derivatives.
Reduction: Reduction reactions can convert the imine or oxime derivatives back to the original amine.
Substitution: The purine ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic conditions.
Major Products Formed
Oxidation: Imine or oxime derivatives.
Reduction: Original amine or secondary amines.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 9-(1-Aminopropan-2-yl)-9H-purin-6-amine is used as a building block for the synthesis of more complex purine derivatives. It serves as a precursor in the development of novel compounds with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its role in cellular processes involving purine metabolism. It is used to investigate the mechanisms of enzyme interactions and nucleic acid synthesis.
Medicine
In medicine, this compound has potential therapeutic applications due to its structural similarity to adenine. It is explored as a candidate for antiviral and anticancer drugs, targeting specific pathways in nucleic acid metabolism.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 9-(1-Aminopropan-2-yl)-9H-purin-6-amine involves its interaction with enzymes involved in purine metabolism. It can act as a substrate or inhibitor for these enzymes, affecting the synthesis and degradation of nucleic acids. The aminopropyl group enhances its binding affinity to specific molecular targets, modulating their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine nucleobase found in DNA and RNA.
2-Aminopurine: A synthetic analog of adenine used in mutagenesis studies.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
9-(1-Aminopropan-2-yl)-9H-purin-6-amine is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by improving its binding affinity and specificity for molecular targets involved in nucleic acid metabolism.
属性
分子式 |
C8H12N6 |
|---|---|
分子量 |
192.22 g/mol |
IUPAC 名称 |
9-(1-aminopropan-2-yl)purin-6-amine |
InChI |
InChI=1S/C8H12N6/c1-5(2-9)14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2,9H2,1H3,(H2,10,11,12) |
InChI 键 |
VMCXNHFJZNASSG-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)N1C=NC2=C(N=CN=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13224308.png)
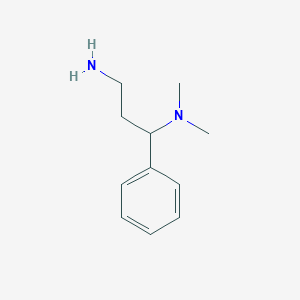
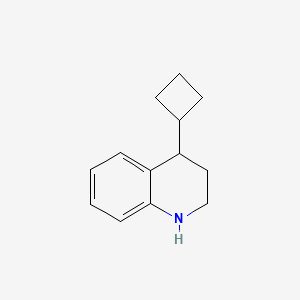

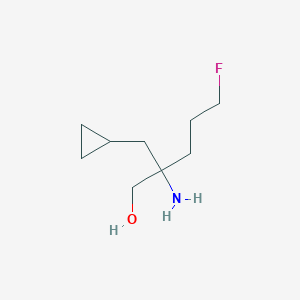
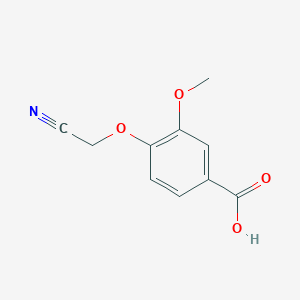


amine](/img/structure/B13224382.png)
![4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13224383.png)
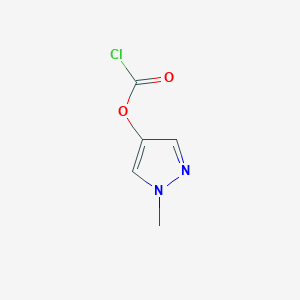
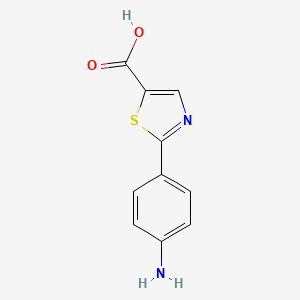

![3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrate](/img/structure/B13224409.png)
